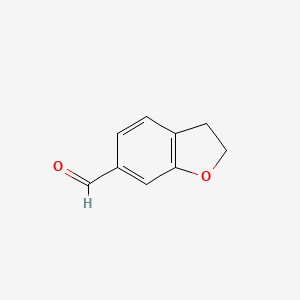
2,3-Dihydrobenzofuran-6-carbaldehyde
Cat. No. B2578970
Key on ui cas rn:
55745-96-5
M. Wt: 148.161
InChI Key: XSJAJQSDUJUNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08389524B2
Procedure details


To a solution of 6-bromo-2,3-dihydro-1-benzofuran (190 mg, 0.955 mmol) in THF (4 ml) at −78° C. was added n-BuLi (1.313 ml, 2.100 mmol). The reaction mixture was stirred at −78° C. for 45 min then a solution of DMF (1.109 ml, 1.6 M in hexanes, 14.32 mmol) in THF (2 ml) was added dropwise and the reaction was stirred at −78° C. for 10 min then warmed to rt and stirred for 1 h. LCMS showed no starting material remaining. The reaction was stirred at rt for a further 2.5 h. The reaction mixture was poured cautiously into 2 M HCl (50 ml) and extracted with ethyl acetate (3×50 ml). The combined organic extracts were washed with brine (50 ml), dried over MgSO4, filtered, evaporated and chromatographed (eluting 0-100% EtOAc/Hexane). The relevant fractions were combined and evaporated to deliver the product as a clear, colourless oil (44 mg, 0.297 mmol, 31%).





[Compound]
Name
HCl
Quantity
50 mL
Type
reactant
Reaction Step Three

[Compound]
Name
oil
Quantity
44 mg
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][CH2:7][O:8][C:4]=2[CH:3]=1.[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1>[O:8]1[C:4]2[CH:3]=[C:2]([CH:19]=[O:20])[CH:10]=[CH:9][C:5]=2[CH2:6][CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
190 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(CCO2)C=C1
|
|
Name
|
|
|
Quantity
|
1.313 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
[Compound]
|
Name
|
HCl
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
oil
|
|
Quantity
|
44 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −78° C. for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at −78° C. for 10 min
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to rt
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at rt for a further 2.5 h
|
|
Duration
|
2.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
(eluting 0-100% EtOAc/Hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCC2=C1C=C(C=C2)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
